![molecular formula C17H13N3O3 B12904497 3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole CAS No. 654650-92-7](/img/structure/B12904497.png)
3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and a nitrophenyl group attached to the pyrazole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the condensation of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. This reaction is often carried out in an aqueous medium under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is often preferred to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The biological activity of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .
相似化合物的比较
Similar Compounds
3-Aminopyrazoles: Known for their biological activity and used in the synthesis of various pharmaceuticals.
Chromeno-pyrazoles: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole stands out due to the presence of the nitrophenyl group, which imparts unique redox properties and enhances its potential as an antimicrobial and anticancer agent. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic applications .
属性
CAS 编号 |
654650-92-7 |
|---|---|
分子式 |
C17H13N3O3 |
分子量 |
307.30 g/mol |
IUPAC 名称 |
3-methyl-1-(2-nitrophenyl)-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13N3O3/c1-11-13-10-23-16-9-5-2-6-12(16)17(13)19(18-11)14-7-3-4-8-15(14)20(21)22/h2-9H,10H2,1H3 |
InChI 键 |
WRBMHADXAXOYGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
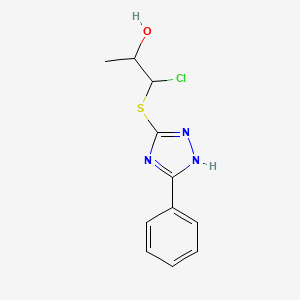
![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
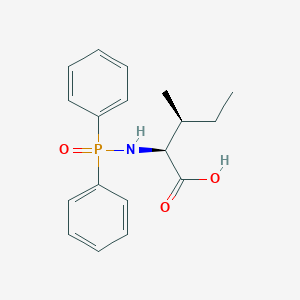
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
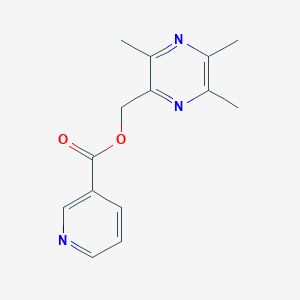

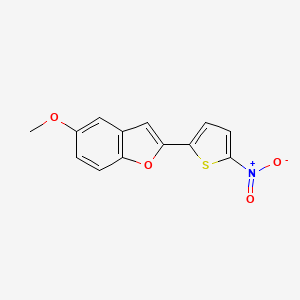
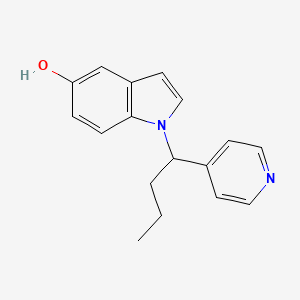
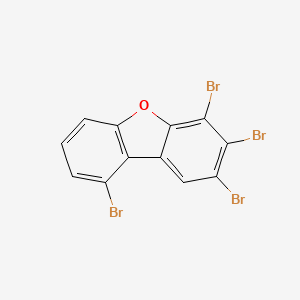
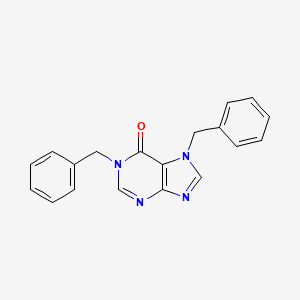
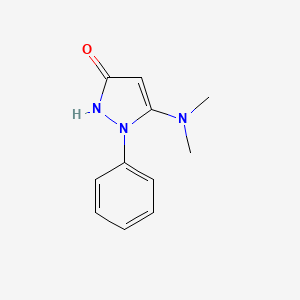
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
